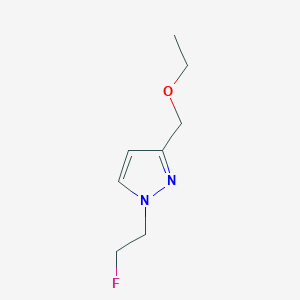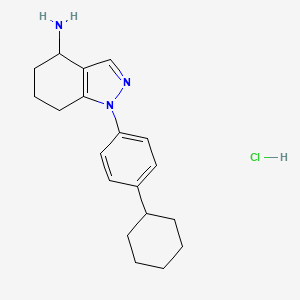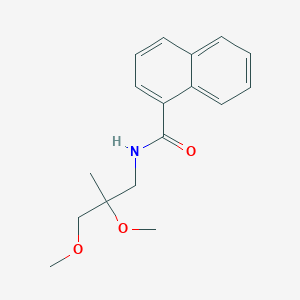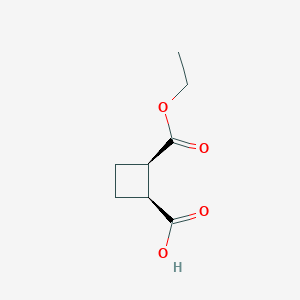
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, also known as FMeOx, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. FMeOx is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom in the 3-position of the phenyl ring and a methyl group in the 3'-position of the oxadiazole ring makes FMeOx a unique and versatile molecule.
作用机制
The mechanism of action of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been found to inhibit the activity of cholinesterases, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects, depending on the specific application. In antibacterial and antifungal studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to disrupt the cell membrane and inhibit cell growth and division. In antitumor studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
实验室实验的优点和局限性
One advantage of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory studies. Another advantage is its versatility, as it can be modified to produce a range of derivatives with different properties and applications. However, one limitation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are numerous future directions for the study of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, including:
1. Investigation of the structure-activity relationship (SAR) of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to further understand the molecular mechanisms of action and optimize their biological activities.
2. Development of new synthetic methods for 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to improve yields, reduce costs, and increase scalability.
3. Exploration of the potential applications of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives in other fields of science, such as catalysis and sensing.
4. Investigation of the potential toxicity and safety profiles of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to assess their suitability for clinical applications.
5. Development of new materials based on 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives for use in electronic devices, such as OLEDs and OSCs.
In conclusion, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is a versatile and promising compound with potential applications in various fields of science. Its ease of synthesis and modification, as well as its potent biological activities, make it an attractive molecule for further study and development.
合成方法
The synthesis of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 3-amino-3'-methyl-5,5'-bi-1,2,4-oxadiazole with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole as a white solid with a high yield of up to 80%.
科学研究应用
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to exhibit potent antibacterial, antifungal, and antitumor activities. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
In materials science, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to their unique electronic and optical properties.
属性
IUPAC Name |
3-(3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDQDZOFBKSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)
![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)

![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2934256.png)